molecular formula C29H52N2O4 B13818860 (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

Cat. No.: B13818860
M. Wt: 492.7 g/mol
InChI Key: CLOVEIUMHBMREZ-KJDRISMPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Cholamidopropyl)-1,1-dimethamine is synthesized from cholic acid, a bile acid. The synthesis involves the reaction of cholic acid with 3-dimethylaminopropylamine, followed by sulfonation to introduce the sulfonate group . The reaction conditions typically include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Aqueous or organic solvents depending on the specific step.

    Catalysts: Acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

Industrial production of 3-(Cholamidopropyl)-1,1-dimethamine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-(Cholamidopropyl)-1,1-dimethamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

3-(Cholamidopropyl)-1,1-dimethamine is extensively used in scientific research, including:

Mechanism of Action

The compound exerts its effects through its zwitterionic nature, which allows it to interact with both hydrophilic and hydrophobic regions of proteins. This interaction helps to solubilize membrane proteins by disrupting lipid bilayers without denaturing the proteins. The molecular targets include membrane proteins and receptors, and the pathways involved are related to protein solubilization and stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cholamidopropyl)-1,1-dimethamine is unique due to its zwitterionic nature, which provides a balance between hydrophilic and hydrophobic interactions. This property makes it particularly effective in solubilizing membrane proteins without denaturing them, a feature that is not as pronounced in non-ionic detergents like Triton X-100 and Tween-20 .

Properties

Molecular Formula

C29H52N2O4

Molecular Weight

492.7 g/mol

IUPAC Name

(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

InChI

InChI=1S/C29H52N2O4/c1-18(7-10-26(35)30-13-6-14-31(4)5)21-8-9-22-27-23(17-25(34)29(21,22)3)28(2)12-11-20(32)15-19(28)16-24(27)33/h18-25,27,32-34H,6-17H2,1-5H3,(H,30,35)/t18-,19?,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1

InChI Key

CLOVEIUMHBMREZ-KJDRISMPSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCCN(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCCCN(C)C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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